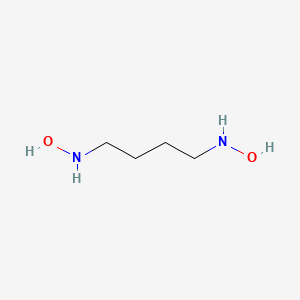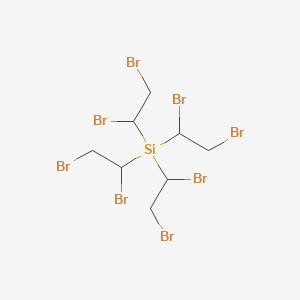
Silane, tetrakis(1,2-dibromoethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, tetrakis(1,2-dibromoethyl)- is a silicon-based compound with the molecular formula C8H12Br8Si It is characterized by the presence of four 1,2-dibromoethyl groups attached to a central silicon atom
准备方法
Synthetic Routes and Reaction Conditions
Silane, tetrakis(1,2-dibromoethyl)- can be synthesized through the reaction of silicon tetrachloride with 1,2-dibromoethane in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
SiCl4+4C2H4Br2→Si(C2H4Br2)4+4HCl
Industrial Production Methods
In an industrial setting, the production of silane, tetrakis(1,2-dibromoethyl)- involves large-scale reactors where silicon tetrachloride and 1,2-dibromoethane are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product.
化学反应分析
Types of Reactions
Silane, tetrakis(1,2-dibromoethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide or amine groups.
Oxidation: The compound can be oxidized to form silicon dioxide and other by-products.
Reduction: Reduction reactions can lead to the formation of silicon hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include silane derivatives with different functional groups.
Oxidation: Major products include silicon dioxide (SiO2) and brominated by-products.
Reduction: Products include silicon hydrides and brominated hydrocarbons.
科学研究应用
Silane, tetrakis(1,2-dibromoethyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of advanced materials, including polymers and ceramics.
作用机制
The mechanism of action of silane, tetrakis(1,2-dibromoethyl)- involves its ability to undergo various chemical transformations. The bromine atoms can participate in nucleophilic substitution reactions, allowing the compound to interact with different molecular targets. The silicon atom can form strong bonds with oxygen, leading to the formation of stable silicon-oxygen networks.
相似化合物的比较
Similar Compounds
- Silane, tetrakis(1,2-dichloroethyl)-
- Silane, tetrakis(1,2-diiodoethyl)-
- Silane, tetrakis(1,2-difluoroethyl)-
Uniqueness
Silane, tetrakis(1,2-dibromoethyl)- is unique due to the presence of bromine atoms, which impart distinct reactivity compared to other halogenated silanes. The bromine atoms make the compound more reactive in nucleophilic substitution reactions, allowing for a wider range of chemical modifications.
属性
CAS 编号 |
168985-31-7 |
|---|---|
分子式 |
C8H12Br8Si |
分子量 |
775.5 g/mol |
IUPAC 名称 |
tetrakis(1,2-dibromoethyl)silane |
InChI |
InChI=1S/C8H12Br8Si/c9-1-5(13)17(6(14)2-10,7(15)3-11)8(16)4-12/h5-8H,1-4H2 |
InChI 键 |
ZGWZRBXQPPDIHQ-UHFFFAOYSA-N |
规范 SMILES |
C(C([Si](C(CBr)Br)(C(CBr)Br)C(CBr)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)
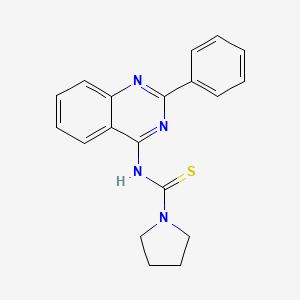
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
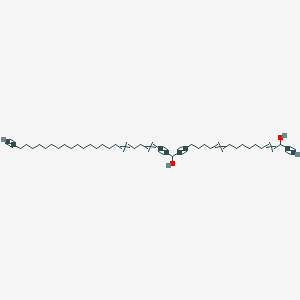
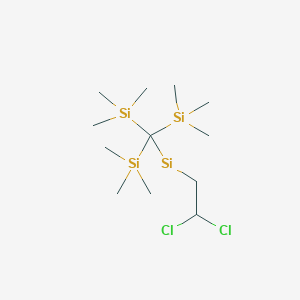
![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)

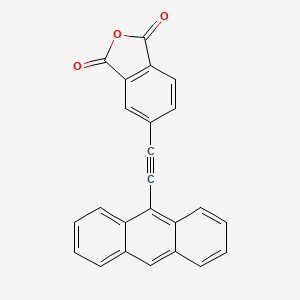

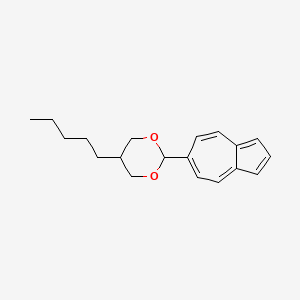
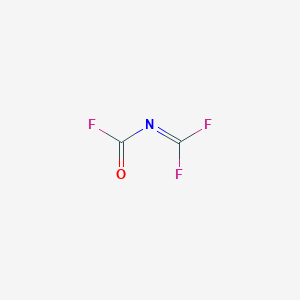
![3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B14251885.png)
